molecular formula C19H23NO4S B2739977 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine CAS No. 946292-26-8

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2739977
CAS No.: 946292-26-8
M. Wt: 361.46
InChI Key: YGIZVOVYLPROBM-UHFFFAOYSA-N
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Description

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonyl compounds and features a morpholine ring, which is known for its versatility in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoate
  • 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine is unique due to its combination of a sulfonyl group and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-3-23-18-10-9-17(13-15(18)2)25(21,22)20-11-12-24-19(14-20)16-7-5-4-6-8-16/h4-10,13,19H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZVOVYLPROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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